N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Type III secretion system Pseudomonas aeruginosa anti-virulence

Optimizing T3SS inhibitors requires precise SAR probes: single-atom substitutions on the benzenesulfonyl ring shift potency and cytotoxicity several-fold. CAS 946297-47-8 delivers the 4-methoxy substitution needed for reproducible benchmarking. • Secretion IC₅₀ ~12 µM, translocation IC₅₀ ~23 µM (ExoS-β-lactamase/CHO LDH assays). • CC₅₀ ~71 µM, bridging the substituent matrix between 4-Cl and 4-H analogs. • Modular scaffold enables independent variation of three pharmacophoric modules for DOT1L/T3SS medicinal chemistry.

Molecular Formula C21H21NO5S2
Molecular Weight 431.52
CAS No. 946297-47-8
Cat. No. B2946982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide
CAS946297-47-8
Molecular FormulaC21H21NO5S2
Molecular Weight431.52
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3
InChIInChI=1S/C21H21NO5S2/c1-26-16-9-11-18(12-10-16)29(24,25)20(19-8-5-13-28-19)14-22-21(23)15-27-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23)
InChIKeyWNQSFLDFKKKSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenoxyacetamide Hybrid Identity & Scaffold Profile


N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide (CAS 946297-47-8, molecular formula C₂₁H₂₁NO₅S₂, MW 431.52) is a synthetic sulfonamide-acetamide hybrid featuring a 4-methoxybenzenesulfonyl group, a thiophen-2-yl moiety, and a phenoxyacetamide terminus . It belongs to the broader phenoxyacetamide chemical class, which has been extensively characterized as a scaffold for type III secretion system (T3SS) inhibitors in Pseudomonas aeruginosa [1] and, more recently, as a computational hit series for DOT1L histone methyltransferase inhibition [2]. The compound is available from specialty chemical suppliers for research use only, and its structural features place it within a well-defined SAR landscape where substituent identity on the benzenesulfonyl ring is a critical determinant of biological potency and selectivity.

T3SS SAR Probe Phenoxyacetamide scaffold for secretion and translocation inhibition pathway studies
DOT1L Hit Follow-up Computationally validated phenoxyacetamide-DOT1L binding context for epigenetic target studies
Cytotoxicity Screening Structurally related to HepG2-active phenoxyacetamide-thiophene hybrids; cell-model endpoint review
Modular Scaffold Three independently derivatizable modules for focused SAR library construction

Substituent-Dependent SAR in Phenoxyacetamides


The phenoxyacetamide scaffold exhibits highly responsive and non-additive structure-activity relationships (SARs) in which even single-atom substitutions on the benzenesulfonyl ring produce up to several-fold shifts in both potency and cytotoxicity [1]. Published SAR data for this chemotype demonstrate that replacing a 4-methoxy substituent (secretion IC₅₀ = 12 ± 5 µM, translocation IC₅₀ = 23 ± 10 µM) with a 4-chloro (secretion IC₅₀ = 8.5 ± 2.6 µM, translocation CC₅₀ = 39 ± 8 µM) or 4-fluoro (secretion IC₅₀ = 9.8 ± 2.9 µM, CC₅₀ = 59 ± 16 µM) yields compounds with distinct efficacy and safety profiles [1]. Consequently, procurement specifications mandating this specific CAS number—rather than a structurally similar analog—are justified when experimental reproducibility or SAR continuity depends on the precise electronic and steric properties conferred by the 4-methoxybenzenesulfonyl group.

Target: 4-Methoxybenzenesulfonyl (this compound) Substitutes: 4-H, 4-Cl, or 4-F benzenesulfonyl analogs
Single-atom substituent changes may produce several-fold shifts in T3SS potency and cytotoxicity window; profile may not transfer across analogs
Lipophilicity and hydrogen-bond acceptor capacity differences may alter membrane permeability and assay behavior relative to halogenated analogs
SAR non-additivity limits direct substitution; CAS-specific procurement supports experimental reproducibility when electronic and steric properties are critical

Quantitative Evidence & Comparator-Anchored Differentiation


T3SS Translocation Potency: 4-Methoxy Substituent

In a systematic SAR study of phenoxyacetamide T3SS inhibitors, the 4-methoxyphenyl analog (compound 34j) exhibited a secretion IC₅₀ of 12 ± 5 µM, a translocation IC₅₀ of 23 ± 10 µM, and a translocation CC₅₀ (cytotoxicity) of 71 ± 2 µM [1]. Changing the 4-substituent to H (34a), Cl (34d), or F (compound 2) substantially altered the profile: 34a (4-H) showed comparable secretion inhibition (IC₅₀ 11 ± 3 µM) but poorer translocation efficacy (IC₅₀ 12 ± 7 µM) with higher CC₅₀ (95 ± 21 µM); 34d (4-Cl) showed stronger secretion inhibition (IC₅₀ 8.5 ± 2.6 µM) but translocation was not evaluable at the highest concentration tested (>39 µM) with a CC₅₀ of 39 ± 8 µM; compound 2 (4-F) showed secretion IC₅₀ 9.8 ± 2.9 µM, translocation IC₅₀ 6.7 ± 1.0 µM, and CC₅₀ 59 ± 16 µM [1].

T3SS Translocation Potency
Head-to-head
4-OMe: Sec IC₅₀ 12 ± 5 µM; Trans IC₅₀ 23 ± 10 µM; CC₅₀ 71 ± 2 µM
Reported wider cytotoxicity window context vs. 4-Cl analog; measurable translocation inhibition retained
Inferred from analog 34j; PAO1 ExoS-β-lactamase secretion assay, CHO cell translocation assay
Type III secretion system Pseudomonas aeruginosa anti-virulence phenoxyacetamide SAR

Lipophilicity & Hydrogen-Bond Acceptor Capacity

The 4-methoxy substituent on the benzenesulfonyl ring of CAS 946297-47-8 introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases calculated logP compared to the unsubstituted phenylsulfonyl analog (CAS 896332-63-1) and halogenated analogs (CAS 896319-82-7 for 4-Cl; CAS 896327-21-2 for 4-F) [1]. The molecular formula C₂₁H₂₁NO₅S₂ (MW 431.52) for the target compound is differentiated from C₂₀H₁₉NO₄S₂ (MW 401.5) for the 4-H analog, C₂₀H₁₈ClNO₄S₂ (MW 435.9) for the 4-Cl analog, and C₂₀H₁₈FNO₄S₂ (MW 419.5) for the 4-F analog .

Physicochemical Profile
Class-level
MW 431.52; 5 oxygen atoms; ~0.5–1.0 log units higher clogP vs. 4-H analog
Distinct size, polarity, and H-bond acceptor capacity may alter membrane permeability and protein binding
Experimental logP not reported for this series; calculated from molecular formula
Physicochemical properties lipophilicity hydrogen bonding medicinal chemistry design

DOT1L Inhibition by Phenoxyacetamide Scaffold

A hierarchical docking-based virtual screening study identified phenoxyacetamide derivatives as novel DOT1L inhibitor scaffolds [1]. Among the top-ranked hits, phenoxyacetamide-derived compounds (designated L01, L03, L04, L05) exhibited remarkably higher binding affinity to DOT1L compared to hits from other chemotypes; compound L03 achieved both the lowest glide score (−12.281) and the most favorable binding free energy (−303.9 ± 16.5 kJ/mol) [1]. The amide moiety of the phenoxyacetamide scaffold was identified as crucial for anchoring the molecule into the DOT1L pocket [2]. While these data are computational predictions without experimental IC₅₀ values for the target compound, they establish phenoxyacetamides as a viable starting point for DOT1L inhibitor development, distinct from the T3SS application [2].

DOT1L Computational Hit
Context-dependent
Glide score −12.281; ΔG_bind −303.9 ± 16.5 kJ/mol (L03, class-level)
Supports phenoxyacetamide-DOT1L binding hypothesis; reported top-ranked among virtual screening hits
Computational prediction only; no experimental IC₅₀ for target compound; hierarchical docking and MD simulation
DOT1L histone methyltransferase MLL leukemia virtual screening phenoxyacetamide

Cytotoxicity Against Hepatocellular Carcinoma

A 2023 study of semi-synthetic phenoxyacetamide derivatives reported that Compound I exhibited potent cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC₅₀ of 1.43 µM, outperforming the standard chemotherapeutic 5-FU (IC₅₀ 5.32 µM) by approximately 3.7-fold [1]. Compound I also demonstrated a favorable selectivity window, with a 25.4-fold higher IC₅₀ against non-tumorigenic THLE-2 liver cells (36.27 µM) [2]. The cytotoxicity was mechanistically linked to PARP-1 inhibition and induction of apoptosis [1]. While the specific compound CAS 946297-47-8 was not directly tested, the structurally related phenoxyacetamide-thiophene hybrid scaffold shared key pharmacophoric elements (phenoxyacetamide terminus, thiophene-containing core, sulfonyl linker) [1].

HepG2 Cytotoxicity Context
Class-level
IC₅₀ 1.43 µM (HepG2); 3.7-fold higher response vs. 5-FU; selectivity index 25.4 (THLE-2)
Supports cytotoxicity endpoint review for phenoxyacetamide-thiophene hybrids; reported selectivity context
Class-level inference from Compound I; target compound not directly tested; MTT assay, 48 h
PARP-1 inhibition HepG2 apoptosis phenoxyacetamide anticancer

Synthetic Modularity of Three-Module Architecture

CAS 946297-47-8 contains three chemically distinct modules—a 4-methoxybenzenesulfonyl group, a thiophen-2-yl chiral center, and a phenoxyacetamide terminus—each amenable to independent derivatization . Published SAR studies confirm that the benzenesulfonyl para-substituent, the heteroaryl ring at the α-position, and the acetamide N-substituent can be independently optimized with additive effects on potency, enabling modular library construction around this core [1]. This contrasts with simplified acetamide analogs lacking the sulfonyl-thiophene bridge, such as N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide (CAS 946297-41-2), which retain the sulfonyl-thiophene scaffold but replace the phenoxyacetamide with a simple acetamide, reducing molecular complexity and eliminating the phenoxy pharmacophore [2].

Modular Architecture
Class-level
3 modules: benzenesulfonyl, thiophene-2-yl, phenoxyacetamide; all independently optimizable per SAR
Supports focused SAR library construction not possible with simpler acetamide analogs
Synthetic accessibility via Mitsunobu or sequential sulfonylation/acylation; phenoxy pharmacophore retained
Synthetic modularity building block sulfonamide thiophene phenoxyacetamide

Application Scenarios & Use Cases


T3SS Inhibitor Screening & SAR Expansion

Procure CAS 946297-47-8 as a key SAR probe for Pseudomonas aeruginosa T3SS inhibitor optimization programs. The 4-methoxy substitution provides a unique activity-cytotoxicity profile (secretion IC₅₀ ~12 µM, translocation IC₅₀ ~23 µM, CC₅₀ ~71 µM, inferred from analog 34j) that fills an important gap in the substituent SAR matrix between the more potent but more toxic 4-Cl analog and the less potent but safer 4-H analog [1]. Use as a reference compound in secretion (ExoS-β-lactamase) and translocation (CHO cell LDH release) assays to benchmark new derivatives [1].

DOT1L Inhibitor Hit Validation & Optimization

Deploy CAS 946297-47-8 as a starting point for structure-based optimization of DOT1L inhibitors targeting MLL-rearranged acute leukemias. The phenoxyacetamide scaffold has been computationally validated as a DOT1L-binding chemotype with favorable docking scores and binding free energies [2]. The compound's three-module architecture supports systematic medicinal chemistry exploration—independently varying the benzenesulfonyl 4-substituent, the heteroaryl ring, and the phenoxyacetamide terminus—to improve DOT1L potency and selectivity [2].

Hepatocellular Carcinoma Cytotoxicity Screening

Include CAS 946297-47-8 in focused compound libraries for cytotoxicity screening against HepG2 hepatocellular carcinoma cells, with PARP-1 inhibition as a mechanistic hypothesis. Class-level evidence demonstrates that structurally related phenoxyacetamide derivatives achieve low-micromolar IC₅₀ values (1.43 µM) with 25-fold selectivity over normal hepatocytes [3]. The thiophene and sulfonyl moieties present in CAS 946297-47-8 are shared with the most potent analogs, making it a relevant candidate for head-to-head cytotoxicity comparison and SAR deconvolution [3].

Modular Probe for Protein-Ligand Interactions

Utilize CAS 946297-47-8 as a modular chemical probe for studying sulfonamide-protein and phenoxyacetamide-protein interactions. The compound's three distinct functional modules—4-methoxybenzenesulfonyl (H-bond acceptor, hydrophobic), thiophene (π-stacking), and phenoxyacetamide (amide H-bonding)—provide multiple interaction motifs for target engagement studies . Its structural relationship to the T3SS needle protein PscF-binding phenoxyacetamide series [1] and the DOT1L-binding series [2] makes it a versatile tool for competitive binding assays and target identification campaigns.

Application
Selection Property
Validation Focus
T3SS inhibitor SAR studies
4-Methoxybenzenesulfonyl substituent profile
Secretion and translocation assay endpoints; host-cell viability monitoring
DOT1L inhibitor hit follow-up
Phenoxyacetamide scaffold binding context
Computational binding scores; target engagement assays
HepG2 cytotoxicity screening
Phenoxyacetamide-thiophene hybrid scaffold
Cell-viability endpoints; PARP-1 pathway-response context
Protein-ligand interaction studies
Three-module interaction architecture
Competitive binding assays; target identification campaigns
Quote Request

Request a Quote for N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.